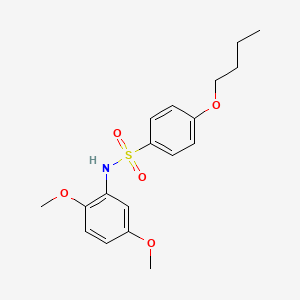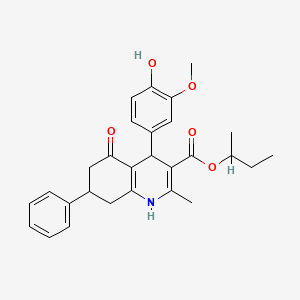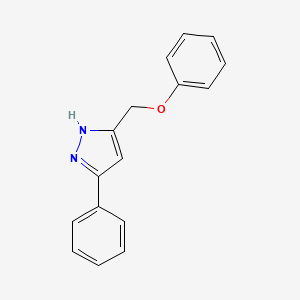![molecular formula C15H16ClN3OS B4979645 N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4979645.png)
N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide, also known as CP-690,550, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines and growth factors.
Mecanismo De Acción
N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide inhibits the activity of JAKs by binding to the ATP-binding site of the kinase domain. JAKs are involved in the signaling pathways of cytokines and growth factors, which play critical roles in immune responses and inflammation. By inhibiting JAKs, N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide can block the downstream signaling pathways of cytokines and growth factors, leading to reduced inflammation and immune responses.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been shown to reduce inflammation and immune responses in various animal models of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has also been shown to improve clinical outcomes in patients with rheumatoid arthritis and psoriasis. However, N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been associated with some adverse effects, including increased risk of infections and malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide is a potent and selective inhibitor of JAKs, which makes it a valuable tool for studying the signaling pathways of cytokines and growth factors. N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been used in various in vitro and in vivo studies to elucidate the roles of JAKs in immune responses and inflammation. However, N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has some limitations for lab experiments, including its potential toxicity and off-target effects. Researchers should carefully consider the appropriate concentration and duration of N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide treatment in their experiments.
Direcciones Futuras
For N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide research include:
1. Investigating the potential of N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide in other diseases, such as multiple sclerosis and lupus.
2. Developing more selective JAK inhibitors that can target specific JAK isoforms.
3. Studying the long-term safety and efficacy of N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide in clinical trials.
4. Investigating the potential of N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide in combination with other therapeutic agents.
5. Elucidating the molecular mechanisms of N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide in immune responses and inflammation.
In conclusion, N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in various diseases. N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide inhibits the activity of JAKs, which are involved in the signaling pathways of cytokines and growth factors. N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has shown promise in reducing inflammation and immune responses, but further studies are needed to fully understand its potential benefits and risks.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide involves the reaction of 4-chloroaniline with 6-methyl-4-pyrimidinethiol in the presence of a base and a coupling reagent. The resulting intermediate is then reacted with butanoyl chloride to yield N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide. The synthesis of N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been studied extensively for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been shown to inhibit the activity of JAKs, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide can reduce inflammation and immune responses that contribute to the pathogenesis of these diseases.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-3-13(21-14-8-10(2)17-9-18-14)15(20)19-12-6-4-11(16)5-7-12/h4-9,13H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAWSVNUVNPUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC=NC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-{1-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4979579.png)
![6-methyltetrazolo[1,5-a]pyridine](/img/structure/B4979586.png)

![8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4979598.png)
![9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4979600.png)
![1-benzyl-4-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4979608.png)

![N-benzyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B4979627.png)

![2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B4979660.png)
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4979661.png)
![N-[1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B4979666.png)
